molecular formula C19H19NO4 B557323 Fmoc-N-methyl-L-alanine CAS No. 84000-07-7

Fmoc-N-methyl-L-alanine

Cat. No. B557323
CAS RN: 84000-07-7
M. Wt: 325.4 g/mol
InChI Key: JOFHWKQIQLPZTC-LBPRGKRZSA-N
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Description

Fmoc-N-methyl-L-alanine is an important organic intermediate . It is used in the agrochemical, pharmaceutical, and dyestuff fields . It is also used in N-methyl amino acids for peptide synthesis . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Synthesis Analysis

Fmoc-N-methyl-L-alanine is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain. This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .


Molecular Structure Analysis

The molecular formula of Fmoc-N-methyl-L-alanine is C19H19NO4 . The molecular weight is 325.4 g/mol .


Chemical Reactions Analysis

Fmoc-N-methyl-L-alanine is a building block for the introduction of N -α-methyl-alanine amino-acid residues by Fmoc SPPS . It is used in the preparation of triazolopeptides, and azapeptides in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis to transform Mannich-adducts into α-halogenated amides without undergoing aziridination .


Physical And Chemical Properties Analysis

Fmoc-N-methyl-L-alanine is a white to off-white powder . Its melting point is 155 - 157 °C .

Scientific Research Applications

Peptide Synthesis

Fmoc-N-Me-Ala-OH is commonly utilized as a building block in peptide synthesis, particularly in the preparation of triazolopeptides and azapeptides . It is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis method. This compound allows for the transformation of Mannich-adducts into α-halogenated amides without undergoing aziridination .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . While the main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, we have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers, performed a coupling screen to illustrate such tolerance, developed protecting group strategies for relevant amino acids and reported the limitations thereof, developed a strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery, developed reaction conditions for the coupling of tripeptides likely to be used in DECL builds, and synthesized a fully deprotected DNA-decamer conjugate to illustrate the potency of the developed methodology for on-DNA peptide synthesis .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFHWKQIQLPZTC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350931
Record name Fmoc-N-methyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-methyl-L-alanine

CAS RN

84000-07-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84000-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-N-methyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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